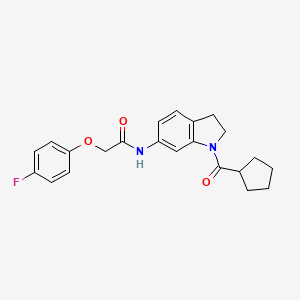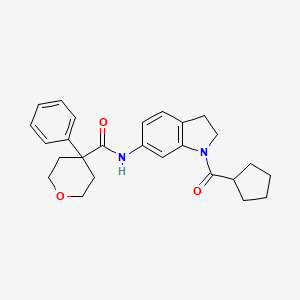![molecular formula C22H26N2O2 B6536114 N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(3-methylphenyl)acetamide CAS No. 1058231-32-5](/img/structure/B6536114.png)
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains an indole ring and a propanamide group. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Propanamide is a type of amide. The specific compound you’re asking about has various substituents on these basic structures, including a 2,2-dimethylpropanoyl group on the indole and a 3-methylphenyl group on the acetamide .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and propanamide groups, along with the specific substituents mentioned earlier . Techniques like nuclear magnetic resonance (NMR) and mass spectrometry would typically be used to confirm the structure of such a compound .Chemical Reactions Analysis
Again, while I don’t have specific information on this compound, indole compounds in general are known to undergo a variety of chemical reactions. They can act as nucleophiles in electrophilic substitution reactions, and the nitrogen atom can act as a base, accepting a proton to form a more reactive species .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. Factors like its polarity, solubility, melting point, and boiling point would depend on the nature and position of its substituents .科学的研究の応用
Neuroprotective Properties
The compound’s structure suggests potential neuroprotective effects. Researchers have explored its ability to mitigate oxidative stress, reduce inflammation, and enhance neuronal survival. These properties make it a promising candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Melatonin Analog
The synthetic strategy used for this compound can be adapted to create analogs of melatonin, an endogenous hormone. Melatonin plays a crucial role in regulating circadian rhythms, sleep-wake cycles, and antioxidant defense mechanisms. Investigating the pharmacological effects of this compound in comparison to melatonin could yield valuable insights .
Anticancer Potential
Indole derivatives often exhibit antitumor properties. Researchers have explored their impact on cancer cell proliferation, apoptosis, and angiogenesis. Investigating the effects of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(3-methylphenyl)acetamide on cancer cell lines could reveal its potential as an anticancer agent .
Anti-Inflammatory Activity
Given its structural resemblance to indole-based anti-inflammatory drugs, this compound may modulate inflammatory pathways. Investigating its effects on cytokine production, NF-κB signaling, and immune responses could provide valuable data for drug development .
Metabolic Disorders
Indole derivatives have been studied for their impact on metabolic disorders such as diabetes and obesity. This compound’s unique structure warrants investigation into its effects on glucose homeostasis, lipid metabolism, and insulin sensitivity .
GABAergic Modulation
Considering its indole moiety, researchers may explore its interaction with GABA receptors. GABAergic modulation plays a crucial role in anxiety, epilepsy, and other neurological conditions. Investigating whether this compound affects GABAergic neurotransmission could be enlightening .
作用機序
将来の方向性
特性
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-15-6-5-7-16(12-15)13-20(25)23-18-9-8-17-10-11-24(19(17)14-18)21(26)22(2,3)4/h5-9,12,14H,10-11,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTASGMXSUSQIDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-phenoxyacetamide](/img/structure/B6536068.png)
![methyl 4-{[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]carbamoyl}benzoate](/img/structure/B6536073.png)
![2-(4-chlorophenyl)-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6536076.png)
![2-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-4-fluorobenzamide](/img/structure/B6536092.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B6536094.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6536101.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide](/img/structure/B6536107.png)
![5-bromo-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide](/img/structure/B6536111.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B6536128.png)